![molecular formula C12H12N2O3 B2491179 (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid CAS No. 914353-87-0](/img/structure/B2491179.png)
(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
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Overview
Description
Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Synthesis Analysis
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . All the synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .
Molecular Structure Analysis
The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .
Chemical Reactions Analysis
The chemical reactivities of pyrazolone derivatives involve alkylation, acylation, condensation, catalyzed diazo coupling, oxidation, heteroarylation, phosphorylation, stereoselective alkenylation, enantioselective alkylation, addition, and complexation reactions .
Physical And Chemical Properties Analysis
The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .
Scientific Research Applications
Anti-Inflammatory Properties
- Research Findings : Studies have explored its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions .
Anticancer Potential
- Research Evidence : In vitro studies have shown that it inhibits cancer cell proliferation and induces apoptosis .
Metabolic Disorders
- ELOVL6 Inhibition : Compound-A (a derivative of this compound) effectively reduced the elongation index of fatty acids in hepatocytes by inhibiting ELOVL6 .
Antimicrobial Activity
- Synthetic Derivatives : Imidazole-containing compounds (including derivatives of this compound) have been evaluated for antimicrobial potential .
14C-Labeling Applications
Mechanism of Action
Several derivatives proved to be cytotoxic in the RKO cell line. In particular, compound 3i proved to be a very potent scavenger with an IC50 of 6.2 ± 0.6 µM and exhibited an IC50 of 9.9 ± 1.1 μM against RKO cell. Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
properties
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZCVUCORZBGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid |
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